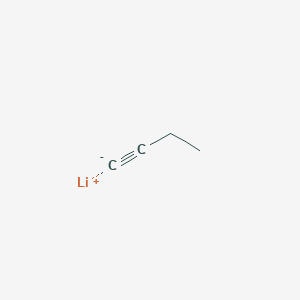
Lithium, 1-butynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, 1-butynyl- is an organolithium compound that features a lithium atom bonded to a 1-butynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in various chemical reactions, including polymerizations and the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium, 1-butynyl- can be synthesized through the reaction of 1-butyne with lithium metal. The reaction typically occurs in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
C4H6+2Li→C4H5Li+LiH
Industrial Production Methods
In industrial settings, the preparation of lithium, 1-butynyl- involves the use of specialized equipment to handle the reactive nature of lithium. The process is carried out in a controlled environment to ensure the purity and yield of the product. The reaction is typically performed in a solvent such as hexane or pentane to stabilize the organolithium compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, 1-butynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can replace halides in alkyl halides, forming new carbon-carbon bonds.
Reduction Reactions: Lithium, 1-butynyl- can reduce certain functional groups, such as esters and nitriles.
Common Reagents and Conditions
Solvents: Hexane, pentane, and diethyl ether are commonly used solvents.
Reagents: Carbonyl compounds, alkyl halides, and esters are typical reagents.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the organolithium compound.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes: Resulting from substitution reactions with alkyl halides.
Reduced Compounds: Such as primary amines from nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium, 1-butynyl- is used as a reagent in the synthesis of complex organic molecules. Its strong nucleophilic properties make it valuable in forming carbon-carbon bonds, which are crucial in the construction of various organic frameworks.
Biology
While direct applications in biology are limited, derivatives of lithium, 1-butynyl- can be used in the synthesis of biologically active molecules. These derivatives can serve as intermediates in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, organolithium compounds, including lithium, 1-butynyl-, are explored for their potential in drug synthesis. They can be used to create novel compounds with therapeutic properties, particularly in the development of new medications.
Industry
Industrially, lithium, 1-butynyl- is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in creating specialized plastics and resins.
Wirkmechanismus
The mechanism of action of lithium, 1-butynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar. This polarity allows the compound to readily donate electrons to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved include carbonyl groups, halides, and other electrophilic functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium, 1-propynyl-: Another organolithium compound with similar reactivity but a shorter carbon chain.
Lithium, 1-hexynyl-: Features a longer carbon chain, affecting its solubility and reactivity.
Lithium, phenyl-: Contains a phenyl group instead of an alkyl group, leading to different reactivity patterns.
Uniqueness
Lithium, 1-butynyl- is unique due to its specific carbon chain length, which provides a balance between reactivity and stability. Its intermediate chain length allows it to be used in a variety of reactions without the steric hindrance seen in longer-chain compounds or the limited reactivity of shorter-chain compounds.
Eigenschaften
IUPAC Name |
lithium;but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.Li/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITAFPQDIYSSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445898 |
Source


|
| Record name | Lithium, 1-butynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-18-2 |
Source


|
| Record name | Lithium, 1-butynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
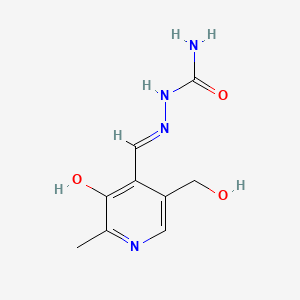
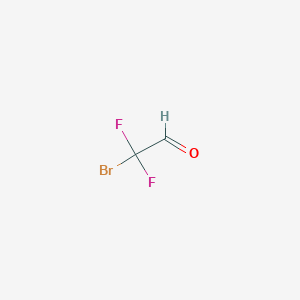
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
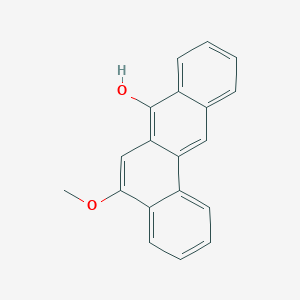
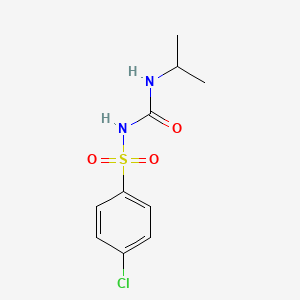
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
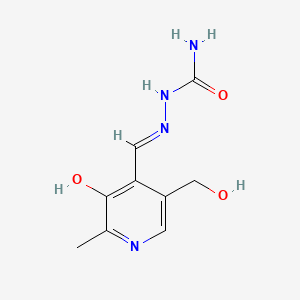
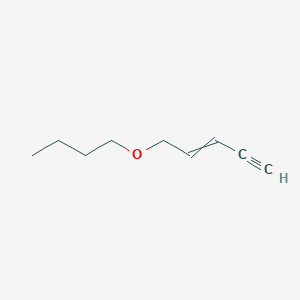
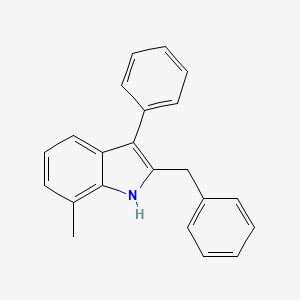
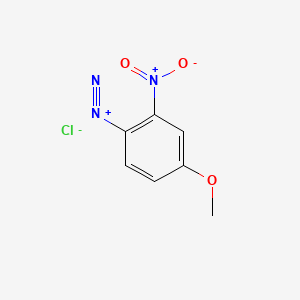
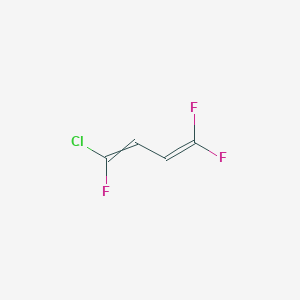
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
